molecular formula C25H28N2O5S B492831 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide CAS No. 690245-08-0

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide

Cat. No. B492831
CAS RN: 690245-08-0
M. Wt: 468.6g/mol
InChI Key: RWZSGHWRRYPBAV-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. This compound is commonly referred to as DASB, and it is a selective serotonin reuptake inhibitor (SSRI) that has been used to study the serotonin transporter (SERT) in the brain.

Mechanism of Action

DASB selectively binds to the SERT, inhibiting the reuptake of serotonin and increasing its concentration in the synaptic cleft. This leads to an increase in serotonin signaling, which has been associated with the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
DASB has been shown to have a high affinity for the SERT, and it has a long half-life in the brain, making it an ideal tool for studying the SERT. It has been used to study the effects of antidepressants on the SERT, as well as the role of the SERT in various psychiatric disorders.

Advantages and Limitations for Lab Experiments

The advantages of using DASB in lab experiments include its high selectivity for the SERT, its long half-life, and its ability to be visualized using PET imaging. However, DASB has some limitations, including its high cost, the need for specialized equipment for PET imaging, and the fact that it only targets the SERT and not other serotonin receptors.

Future Directions

Future research using DASB could include studying the effects of different antidepressants on the SERT, investigating the role of the SERT in other psychiatric disorders, and developing new drugs that target the SERT. Additionally, DASB could be used to study the effects of environmental factors, such as stress and trauma, on the SERT in the brain.
Conclusion:
In conclusion, DASB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. Its ability to selectively target the SERT and its long half-life in the brain make it an ideal tool for studying the role of the SERT in various psychiatric disorders. While DASB has some limitations, its advantages make it a valuable tool for scientific research.

Synthesis Methods

The synthesis of DASB involves a multi-step process that includes the reaction of 3,4-dimethoxyphenylacetonitrile with 2,5-dimethylphenylsulfonyl chloride, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate with 4-(aminomethyl)benzoic acid.

Scientific Research Applications

DASB has been extensively used in scientific research to study the SERT in the brain. The SERT is responsible for the reuptake of serotonin, a neurotransmitter that plays a critical role in regulating mood, appetite, and sleep. DASB has been used to visualize the SERT in the brain using positron emission tomography (PET) imaging, which allows researchers to study the distribution and density of the SERT in healthy and diseased individuals.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-17-5-6-18(2)24(15-17)33(29,30)27-21-10-8-20(9-11-21)25(28)26-14-13-19-7-12-22(31-3)23(16-19)32-4/h5-12,15-16,27H,13-14H2,1-4H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZSGHWRRYPBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide

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